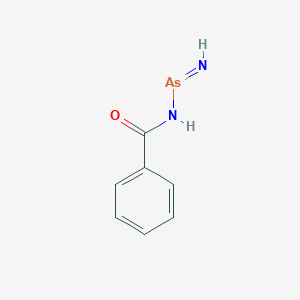
N-iminoarsanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-iminoarsanylbenzamide is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-iminoarsanylbenzamide typically involves the reaction of arsenic trichloride with benzamide in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and hydrolysis of the arsenic compounds. The general synthetic route can be summarized as follows:
Starting Materials: Arsenic trichloride (AsCl₃) and benzamide (C₆H₅CONH₂).
Reaction: The reaction is carried out in an aprotic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the toxicity and handling challenges associated with arsenic compounds. scaling up the reaction would involve similar principles, with additional safety measures and equipment to handle larger quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
N-iminoarsanylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the imino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species and amines.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-iminoarsanylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of N-iminoarsanylbenzamide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-based compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Melarsoprol: An arsenic-based drug used to treat trypanosomiasis (sleeping sickness).
Roxarsone: An organoarsenic compound used as a feed additive in poultry.
Uniqueness
N-iminoarsanylbenzamide is unique due to its specific structure, which combines the properties of an imino group and a benzamide moiety with an arsenic atom
Propiedades
Fórmula molecular |
C7H7AsN2O |
|---|---|
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
N-iminoarsanylbenzamide |
InChI |
InChI=1S/C7H7AsN2O/c9-8-10-7(11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
Clave InChI |
MOJQIGXUUQXYAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N[As]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
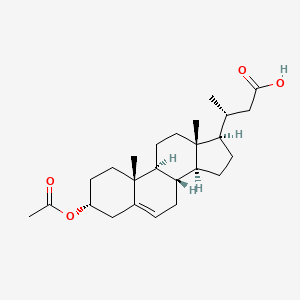
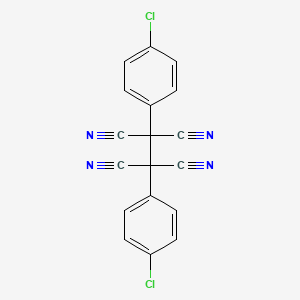
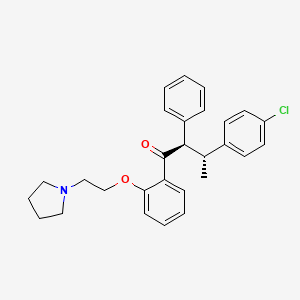
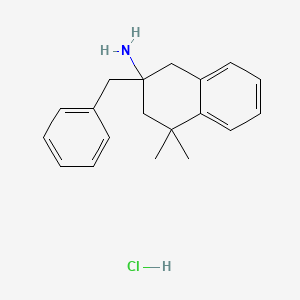
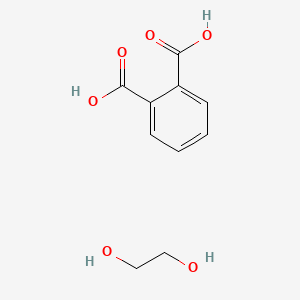
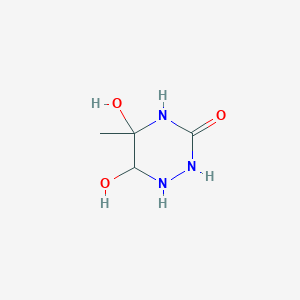
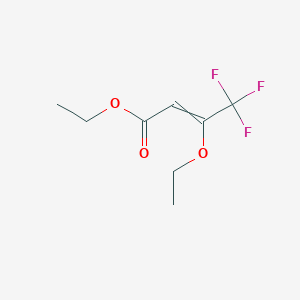
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

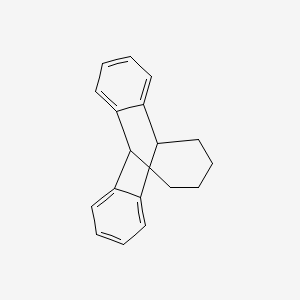
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

